molecular formula C8H6N2O6 B11941929 2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione CAS No. 5253-07-6

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione

Katalognummer: B11941929
CAS-Nummer: 5253-07-6
Molekulargewicht: 226.14 g/mol
InChI-Schlüssel: CXTOOKVMKOAIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H6N2O6 It is characterized by its yellow crystalline appearance and is known for its unique structural properties, which include two nitro groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione can be synthesized through the nitration of o-xylene. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane to obtain pure yellow crystals .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent quality and yield. The handling of corrosive nitrating agents and the management of reaction exotherms are critical aspects of the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products

    Oxidation: Higher nitrated cyclohexadiene derivatives.

    Reduction: Diamino derivatives.

    Substitution: Halogenated or further nitrated products.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of nitro groups.

    2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: A positional isomer with nitro groups at different positions.

    2,5-Dimethoxy-3,6-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure with methoxy groups instead of methyl groups.

Uniqueness

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of nitro and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

5253-07-6

Molekularformel

C8H6N2O6

Molekulargewicht

226.14 g/mol

IUPAC-Name

2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6N2O6/c1-3-5(9(13)14)8(12)4(2)6(7(3)11)10(15)16/h1-2H3

InChI-Schlüssel

CXTOOKVMKOAIPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=O)[N+](=O)[O-])C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.